N-[p-(Acetylmercuric)phenyl]maleamate
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Overview
Description
N-[p-(Acetylmercuric)phenyl]maleamate is a chemical compound with the molecular formula C12H11HgNO5 and a molecular weight of 449.81 g/mol. This compound is known for its unique structure, which includes a mercury atom bonded to a phenyl group and a maleamate moiety. It is primarily used as an intermediate in the preparation of conjugated agents for radioiodination of proteins.
Preparation Methods
The synthesis of N-[p-(Acetylmercuric)phenyl]maleamate involves several steps. One common method includes the reaction of p-aminophenylmercuric acetate with maleic anhydride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or methanol, and the mixture is heated and sonicated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
N-[p-(Acetylmercuric)phenyl]maleamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the mercury center.
Substitution: The acetylmercuric group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce mercury-free derivatives.
Scientific Research Applications
N-[p-(Acetylmercuric)phenyl]maleamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of radioiodinated proteins, which are valuable in various biochemical assays and imaging techniques.
Biology: The compound’s ability to bind to proteins makes it useful in studying protein interactions and functions.
Medicine: Radioiodinated derivatives of this compound are used in diagnostic imaging, particularly in nuclear medicine, to visualize and track biological processes.
Industry: It is employed in the production of specialized reagents and materials for research and development purposes.
Mechanism of Action
The mechanism of action of N-[p-(Acetylmercuric)phenyl]maleamate involves its interaction with biological molecules, particularly proteins. The mercury atom in the compound forms strong bonds with thiol groups in proteins, leading to the formation of stable complexes. This interaction can alter the protein’s structure and function, making it useful for studying protein dynamics and interactions.
Comparison with Similar Compounds
N-[p-(Acetylmercuric)phenyl]maleamate can be compared with other mercury-containing compounds, such as:
Phenylmercuric acetate: Similar in structure but lacks the maleamate moiety, making it less versatile in certain applications.
Mercuric chloride: A simpler mercury compound with broader reactivity but higher toxicity.
Mercuric oxide: Primarily used as an oxidizing agent, with different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its ability to form stable complexes with proteins, making it particularly valuable in biochemical and medical research.
Properties
CAS No. |
134998-13-3 |
---|---|
Molecular Formula |
C₁₂H₁₁HgNO₅ |
Molecular Weight |
449.81 |
Synonyms |
(Z)-4-Oxo-4-(phenylamino)-2-butenoic Acid Mercury Complex; (Z)-(Acetato-O)[4-[(3-carboxy-1-oxo-2-propenyl)amino]phenyl]mercury |
Origin of Product |
United States |
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